molecular formula C10H13N B1301846 (S)-2-Phenylpyrrolidine CAS No. 59347-91-0

(S)-2-Phenylpyrrolidine

Cat. No. B1301846
CAS RN: 59347-91-0
M. Wt: 147.22 g/mol
InChI Key: JUTDHSGANMHVIC-JTQLQIEISA-N
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Description

(S)-2-Phenylpyrrolidine is a chiral compound that has been studied for its potential applications in organic synthesis and medicinal chemistry. The interest in this compound arises from its structural characteristics, which allow it to act as a ligand in catalytic reactions and as a building block for more complex molecules.

Synthesis Analysis

The synthesis of (S)-2-Phenylpyrrolidine has been explored through various methods. One approach involves the reductive amination of 4-phenyl-4-oxobutanal with (S)-valine methyl ester, leading to the formation of (S)-2-Phenylpyrrolidine with a decent diastereomeric excess (88% d.e.) . Another method includes the double reduction of cyclic sulfonamide precursors, which are prepared via a stereoselective intramolecular Heck reaction followed by reduction of the alkene . These methods highlight the versatility of synthetic routes available for the preparation of (S)-2-Phenylpyrrolidine.

Molecular Structure Analysis

The molecular structure of (S)-2-Phenylpyrrolidine is characterized by the presence of a phenyl group attached to a pyrrolidine ring. This structural motif is significant as it imparts the molecule with a degree of rigidity, which can be advantageous in its role as a ligand in catalytic reactions, providing superb enantiocontrol in copper(II)-catalyzed Henry reactions .

Chemical Reactions Analysis

(S)-2-Phenylpyrrolidine can participate in various chemical reactions due to its amine functionality. For instance, it has been used as a chiral diamine ligand in copper(II)-catalyzed Henry reactions, where it demonstrated excellent yields and enantioselectivity with a range of aldehydes . Additionally, the compound's reactivity has been explored in the context of ring transformation reactions, where kinetics and mechanisms were studied, revealing insights into the effects of substitution on the reaction course .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (S)-2-Phenylpyrrolidine are not detailed in the provided papers, the general properties of such compounds can be inferred. As a chiral amine, (S)-2-Phenylpyrrolidine is likely to have basic properties and the ability to form salts with acids. Its solubility in organic solvents and water would depend on the specific substituents and the overall molecular structure. The phenyl group may contribute to the compound's hydrophobic character, affecting its solubility and boiling point.

Scientific Research Applications

Synthesis of Related Compounds

The synthesis of (S)-2-Phenylpyrrolidine derivatives, such as (4S-Phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine, has been achieved through the double reduction of cyclic sulfonamide precursors. These precursors are prepared using stereoselective intramolecular Heck reactions and subsequent reductions, showcasing an efficient method for constructing molecules where the aryl sulfonyl moiety acts as both an N-protecting group and an aryl donor (Evans, 2007).

Drug Development

(S)-2-Phenylpyrrolidine has been utilized in the development of inhibitors for medical applications. For instance, N-phenylpyrrolidine-based inhibitors of HCV NS5A were developed with improved potency and pharmacokinetics, leading to compounds like ABT-267, which showed promising results against various genotypes of the Hepatitis C virus (DeGoey et al., 2014).

Catalytic and Arylation Studies

Selective and catalytic arylation of N-phenylpyrrolidine has been achieved, highlighting a method for the direct and selective arylation of sp3 C-H bonds without a directing group. This advancement in arylation techniques demonstrates the compound's role in facilitating new transformations in organic chemistry (Sezen & Sames, 2005).

Enantioselective Synthesis

Enantioselective synthesis of 2-substituted 2-phenylpyrrolidines, an important class of pharmaceutically relevant compounds, has been developed. This involves lithiation-substitution of enantioenriched N-Boc-2-phenylpyrrolidine, indicating the compound's significance in creating pharmaceuticals with specific stereochemical configurations (Sheikh et al., 2012).

Chiral Synthesis

Chiral N-α-methylbenzyl-2-phenylpyrrolidine has been prepared by reaction with specific bromobutane or through condensation and reduction processes, demonstrating the compound's versatility in synthesizing chiral structures important in medicinal chemistry (Reddy & Periasamy, 1995).

Antimicrobial Activity Studies

Studies on the antimicrobial activity of 1-phenylpyrrolidine-2, 5-diones and related compounds have been conducted, revealing that certain substitutions on the benzene moiety are crucial for high antifungal activity against specific pathogens, indicating its potential in developing antifungal agents (Fujinami et al., 1971).

properties

IUPAC Name

(2S)-2-phenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10-11H,4,7-8H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTDHSGANMHVIC-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364078
Record name (S)-2-PHENYLPYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Phenylpyrrolidine

CAS RN

59347-91-0
Record name (S)-2-PHENYLPYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
F Manescalchi, AR Nardi, D Savoia - Tetrahedron letters, 1994 - Elsevier
The reductive amination of 4-phenyl-4-oxobutanal and 5-phenyl-5-oxopentanal with (S)-valine methyl ester and sodium cyanoborohydride afforded the N-substituted (S)-2-…
Number of citations: 35 www.sciencedirect.com
S Wu, S Lee, P Beak - Journal of the American Chemical Society, 1996 - ACS Publications
Highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines (Boc = tert-butoxycarbonyl) can be achieved by treatment of the corresponding (arylmethyl)(3-chloropropyl)-Boc-amines …
Number of citations: 171 pubs.acs.org
F Mesnard, S Girard, O Fliniaux, RK Bhogal, F Gillet… - Plant Science, 2001 - Elsevier
The kinetics of nicotine degradation in a cell suspension culture of Nicotiana plumbaginifolia has been examined. It is shown by GC and chiral HPLC that when (R,S)-nicotine is …
Number of citations: 41 www.sciencedirect.com
S Wagaw, RA Rennels… - Journal of the American …, 1997 - ACS Publications
The coupling of enantiomerically enriched amines with aryl bromides produces the corresponding N-aryl derivatives. The choice of ligand in the palladium-catalyzed coupling is critical …
Number of citations: 310 pubs.acs.org
KM Arif - 2017 - nopr.niscpr.res.in
Pyrrolidine derivatives are saturated N-heterocyclic compounds widely present in a large number of natural products, alkaloids and biologically active compounds. In this article, is …
Number of citations: 2 nopr.niscpr.res.in
R Molinié, RA Kwiecień, P Paneth, W Hatton… - Archives of biochemistry …, 2007 - Elsevier
Heavy-atom isotope effects for the N-demethylation of nicotine have been determined in vivo in static-phase biosynthetically incompetent plant cell cultures of Nicotiana species. A 2 H …
Number of citations: 12 www.sciencedirect.com
R Molinié, V Ferchaud‐Roucher… - … Journal Devoted to …, 2005 - Wiley Online Library
A method is described by which the natural abundance δ 15 N values of nicotine, analogues, and metabolites can be determined. The alkaloids are extracted from their biological matrix …
R Kumareswaran, T Balasubramanian, A Hassner - Tetrahedron Letters, 2000 - Elsevier
The additions of lithiated allylsulfone carbanion to chiral N-sulfinylimines were found to proceed with good to excellent selectivity. The resulting intermediates 4a–d after transformation …
Number of citations: 50 www.sciencedirect.com
PSH MeOH - 2-Oxazolines - Wiley Online Library
Nishiyama and Itoh reviewed asymmetric hydrosilylation and related reactions in 2000. 475 Although a number of catalytic systems are known to be very effective for the asymmetric …
Number of citations: 0 onlinelibrary.wiley.com
M Strickler, BM Goldstein, K Maxfield, L Shireman… - Biochemistry, 2003 - ACS Publications
Crystallographic and spectroscopic studies have been undertaken to characterize the binding behavior of the non-native substrate nicotine in the active site of the monooxygenase …
Number of citations: 43 pubs.acs.org

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